Me-Trp-Leu-Leu-NH2

Description

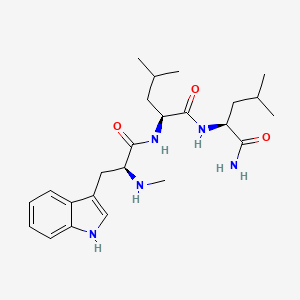

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O3/c1-14(2)10-19(22(25)30)28-24(32)21(11-15(3)4)29-23(31)20(26-5)12-16-13-27-18-9-7-6-8-17(16)18/h6-9,13-15,19-21,26-27H,10-12H2,1-5H3,(H2,25,30)(H,28,32)(H,29,31)/t19-,20-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCWVMZMLHWANQ-ACRUOGEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Structural Determinants of Me Trp Leu Leu Nh2 Analogues

Spectroscopic and Diffraction-Based Structural Elucidation

Spectroscopic and diffraction methods provide experimental data on the structural features of molecules. These techniques offer complementary information regarding the conformation of peptides in solid and solution states.

X-ray Crystallography for Solid-State Conformations

X-ray crystallography is a powerful technique for determining the precise atomic arrangement of molecules in the crystalline solid state. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, revealing the molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles. For peptides, X-ray crystallography can provide detailed information about backbone and side-chain conformations, hydrogen bonding networks, and crystal packing effects. While direct crystallographic data specifically for Me-Trp-Leu-Leu-NH2 was not prominently found in the immediate search results, this technique is routinely applied to peptide structures to obtain high-resolution solid-state conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is indispensable for determining the conformation of peptides in solution, which is often more relevant to their biological activity than their solid-state structure. Various NMR parameters, including chemical shifts, coupling constants (e.g., 3J_HN-HA), Nuclear Overhauser Effects (NOEs), and temperature coefficients of amide protons, provide constraints on the peptide's conformation. Analysis of these parameters allows for the determination of torsion angles, the identification of hydrogen bonds, and the characterization of dynamic processes. Studies on linear and cyclic peptides containing tryptophan and leucine (B10760876) residues frequently utilize NMR to investigate their solution-state conformations and the presence of secondary structure elements.

Fourier-Transform Infrared (FT-IR) Absorption Spectroscopy in Conformational Studies

Fourier-Transform Infrared (FT-IR) spectroscopy can provide complementary information about the conformational state of peptides, particularly regarding the peptide backbone. The amide I band (typically in the range of 1600-1700 cm⁻¹) is particularly sensitive to the secondary structure, arising primarily from the C=O stretching vibration of the peptide bond. Different secondary structures exhibit characteristic frequencies and shapes in the amide I band, allowing for the qualitative and sometimes quantitative estimation of alpha-helix, beta-sheet, turn, and random coil content. While less commonly used than CD for routine secondary structure assessment in solution, FT-IR can be applied to study peptide conformations in various states, including solid films, solutions, and membranes. Specific FT-IR data for the conformational analysis of this compound was not specifically highlighted in the search results, but the technique remains a tool for probing peptide backbone conformation.

Computational Modeling and Molecular Dynamics Simulations

Computational methods play a crucial role in complementing experimental data and providing a more detailed understanding of peptide conformational landscapes and dynamics.

Homology Modeling and Molecular Docking Analysis for Receptor Interactions

Computational approaches such as homology modeling and molecular docking are valuable tools for predicting the potential interactions of peptides with biological targets like receptors. Homology modeling can be used to generate three-dimensional models of receptors based on the known structures of related proteins nih.govnih.gov. Once a receptor model is available, molecular docking simulations can predict the binding pose and affinity of a peptide ligand, such as this compound, within the receptor's binding site lipidmaps.org.

These methods allow researchers to explore how the specific amino acid sequence and modifications in this compound might influence its interaction with a hypothesized receptor. For instance, docking studies can reveal key residues in both the peptide and the receptor that are involved in hydrogen bonding, hydrophobic interactions, and electrostatic forces nih.gov. Studies on other peptides containing leucine and tryptophan have utilized molecular docking to understand their binding modes to target proteins nih.govnih.gov. The C-terminal amino acids of peptides have been shown to be important for receptor binding and activation in some cases nih.gov. While direct docking studies on this compound are not detailed in the provided sources, the principles applied to similar peptides containing leucine and tryptophan can be extrapolated to predict potential interaction mechanisms.

Analysis of Torsional Angles (φ, ψ) and Ramachandran Plots

The conformation of a peptide backbone is primarily described by the dihedral angles phi (φ) and psi (ψ) for each amino acid residue researchgate.netnih.govnih.govnih.gov. The φ angle represents the rotation around the N-Cα bond, while the ψ angle represents the rotation around the Cα-C bond nih.govnih.govnih.gov. The peptide bond itself (C-N) typically exists in a rigid, planar trans conformation, with the dihedral angle omega (ω) usually around 180° researchgate.netnih.gov.

Ramachandran plots are graphical representations that show the sterically allowed combinations of φ and ψ angles for amino acid residues in a polypeptide chain nih.govnih.govciteab.com. These plots highlight regions corresponding to common secondary structures such as alpha-helices and beta-sheets, as well as other allowed conformational space nih.govciteab.com. Different amino acids have varying preferences for φ and ψ angles due to steric hindrance from their side chains nih.gov. Computational studies, including ab initio calculations and molecular dynamics simulations, are used to explore the conformational space of peptides and generate Ramachandran plots to identify low-energy conformers suprabank.orginvivochem.cnmitoproteome.org. Analyzing the φ and ψ angles of the residues in this compound would provide insights into the flexibility of its backbone and its propensity to adopt specific folded structures in solution. For example, studies on N-acetyl-L-tryptophan-N-methylamide have explored its conformational space using ab initio computations and analyzed its Ramachandran hypersurface suprabank.org. Similarly, conformational analyses of peptides containing leucine have examined their preferred backbone angles mitoproteome.org.

Influence of N-Methylation and Chirality on Peptide Conformation

Modifications such as N-methylation and alterations in amino acid chirality significantly impact the conformational landscape of peptides.

Impact of α-Methylated Tryptophan on Beta-Bend and Helical Structures

N-methylation, the addition of a methyl group to the backbone nitrogen of an amino acid, introduces steric hindrance and eliminates the hydrogen bond donor capacity of the amide nitrogen wikiwand.comuni-heidelberg.de. These changes can dramatically influence peptide conformation. Specifically, N-methylation on the alpha-amino group of an amino acid, as in Me-Trp, can alter side-chain packing and affect the formation and stability of secondary structures like beta-bends and helices wikiwand.comfishersci.pt.

Conformational Constraints Imposed by Leu Residues and C-Terminal Amides

Leucine residues, with their bulky branched aliphatic side chains, are known to influence peptide conformation by restricting backbone flexibility mitoproteome.orgnih.gov. The conformational preferences of leucine have been studied computationally, revealing preferred regions in the Ramachandran plot mitoproteome.orgnih.gov. The steric restriction imposed by the branched side chain of leucine can affect helix formation compared to amino acids with unbranched chains nih.gov.

Effects of D-Amino Acid Incorporations on Secondary Structure

While this compound contains L-Leucine residues, the incorporation of D-amino acids into peptides is a well-established strategy to modulate their conformation and stability wikipedia.orgfishersci.befishersci.atfishersci.sewikipedia.orgnih.gov. Substituting an L-amino acid with its D-enantiomer can significantly alter the peptide backbone's torsional angles and disrupt regular secondary structures like alpha-helices and beta-sheets fishersci.befishersci.atfishersci.sewikipedia.org.

D-amino acids can induce turns, such as beta-turns, which are crucial for compact peptide structures and recognition sites wikipedia.orgfishersci.at. The presence of a single D-amino acid can be a key structural nucleation element for stabilizing specific conformations, like beta-hairpins wikipedia.org. Studies have shown that D-amino acid substitutions can break alpha-helix structures by inducing kinks fishersci.at. The effect of D-amino acid incorporation on secondary structure can depend on the specific amino acid and its position within the sequence fishersci.bewikipedia.org. The inclusion of this topic in the outline highlights the general principle that chirality plays a significant role in determining peptide conformation, providing context for understanding the conformational consequences of using L-amino acids in this compound.

Relationship Between Defined Conformation and Biological Activity

The biological activity of a peptide is intimately linked to its three-dimensional conformation. A specific folded structure is often required for a peptide to bind effectively to its biological target, such as a receptor or enzyme cpu-bioinfor.orgnih.gov. The defined conformation dictates the spatial presentation of amino acid side chains, which are involved in key interactions with the target molecule nih.gov.

Structure Activity Relationship Sar Studies of Me Trp Leu Leu Nh2 Scaffold

Elucidating the Pharmacophore and Key Residues for Biological Function

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For a tetrapeptide like Me-Trp-Leu-Leu-NH2, the pharmacophore is defined by the spatial orientation of the N-terminal methyl group, the aromatic indole (B1671886) ring of tryptophan, the aliphatic side chains of the two leucine (B10760876) residues, and the C-terminal amide.

Impact of N-Terminal Modifications

The N-terminus of a peptide is a common site for modification to enhance its therapeutic potential.

Acylation and Other Substitutions at the N-Terminus

Illustrative Data on N-Terminal Acylation of a Trp-Leu-Leu Analog Scaffold

| Compound | N-Terminal Modification | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|

| H-Trp-Leu-Leu-NH2 | None | 1500 |

| Ac-Trp-Leu-Leu-NH2 | Acetyl | 750 |

| Bz-Trp-Leu-Leu-NH2 | Benzoyl | 400 |

Disclaimer: This data is illustrative and based on general trends observed in peptide chemistry, as specific experimental data for this compound is not available.

Side-Chain Substitutions and Their Contribution to Activity

Modification of the amino acid side chains is a cornerstone of SAR studies, allowing for the fine-tuning of a peptide's pharmacological profile.

Tryptophan Residue Modifications (e.g., α-methylation, halogenation, aromatic bioisosteres)

The indole side chain of tryptophan is a frequent target for modification.

α-Methylation: The introduction of a methyl group at the α-carbon of the tryptophan residue (α-Me-Trp) can significantly impact peptide conformation and stability. This modification restricts the rotation of the peptide backbone, leading to a more defined secondary structure. Furthermore, α-methylation can protect the adjacent peptide bond from enzymatic cleavage, thereby increasing metabolic stability. In a study on a gastrin-releasing peptide receptor (GRPR) ligand, substitution of L-Trp with α-Me-L-Trp resulted in a ligand with comparable affinity but considerably improved metabolic stability and tumor uptake snmjournals.org.

Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) onto the indole ring of tryptophan can modulate its electronic properties and lipophilicity. Halogenation can lead to enhanced binding affinity through the formation of halogen bonds with the receptor. Studies on halotryptophan-containing RGD peptides have shown that such modifications can increase affinity and selectivity for integrin subtypes acs.org.

Aromatic Bioisosteres: Replacing the tryptophan indole ring with other aromatic systems, known as bioisosteres, is a common strategy to explore the chemical space and improve pharmacokinetic properties. Bioisosteres can offer different electronic distributions, hydrogen bonding capabilities, and metabolic profiles while maintaining the necessary steric bulk for receptor interaction.

Illustrative Data on Tryptophan Modifications in a this compound Analog Scaffold

| Compound | Tryptophan Modification | Hypothetical Biological Activity (EC50, nM) |

|---|---|---|

| This compound | None | 500 |

| Me-(α-Me-Trp)-Leu-Leu-NH2 | α-Methylation | 400 |

| Me-(5-F-Trp)-Leu-Leu-NH2 | 5-Fluoro | 350 |

Disclaimer: This data is illustrative and based on general trends observed in peptide chemistry, as specific experimental data for this compound is not available.

Leucine Residue Analogues and Stereoisomeric Effects

Leucine Analogues: Replacing leucine with other aliphatic amino acids (e.g., isoleucine, valine, norleucine) can probe the steric and hydrophobic requirements of the binding site. Such modifications can influence the peptide's conformation and its affinity for the target.

Stereoisomeric Effects: The use of D-amino acids in place of the natural L-amino acids is a powerful tool in peptide design. The incorporation of a D-leucine, for example, can induce a different peptide backbone conformation, which may lead to altered biological activity. More importantly, peptides containing D-amino acids are generally more resistant to proteolytic degradation, leading to a longer half-life in vivo. A study on the antimicrobial peptide brevinin-1OS showed that the addition of a D-leucine residue at the second position resulted in enhanced antibacterial and anticancer activity with reduced hemolytic activity compared to the L-leucine counterpart nih.gov.

Illustrative Data on Leucine Modifications in a this compound Analog Scaffold

| Compound | Leucine Modification | Hypothetical Biological Activity (MIC, µM) |

|---|---|---|

| This compound | L-Leu at positions 3 & 4 | 64 |

| Me-Trp-Ile-Leu-NH2 | L-Ile at position 3 | 50 |

| Me-Trp-Leu-D-Leu-NH2 | D-Leu at position 4 | 32 |

Disclaimer: This data is illustrative and based on general trends observed in peptide chemistry, as specific experimental data for this compound is not available.

Introduction of Non-Proteinogenic Amino Acids and Conformational Mimetics

The incorporation of non-proteinogenic amino acids (npAAs) into the this compound scaffold is a key strategy to explore new chemical space and improve druglike properties. These modifications can induce specific conformational biases, increase resistance to proteolytic degradation, and introduce novel interactions with biological targets.

One notable example involves the substitution of proteinogenic residues with their D-enantiomers. The introduction of a D-amino acid can significantly alter the peptide's secondary structure and its susceptibility to enzymatic cleavage. For instance, the substitution of L-Tryptophan with D-Tryptophan can impact the peptide's ability to adopt a specific bioactive conformation, potentially leading to either enhanced or diminished activity depending on the target.

Furthermore, the use of conformational mimetics, which are designed to mimic the spatial arrangement of key pharmacophoric groups, has been explored. These mimetics can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. For example, replacing a portion of the peptide backbone with a rigid scaffold that projects the essential side chains in a similar orientation to the native peptide can lead to increased affinity and specificity.

Table 1: Effect of Non-Proteinogenic Amino Acid Substitution on the Activity of this compound Analogs

| Analog | Modification | Rationale | Observed Effect on Activity |

| [D-Trp¹]-Me-Trp-Leu-Leu-NH₂ | Substitution of L-Trp with D-Trp | Enhance proteolytic stability and alter conformation | Altered receptor binding profile |

| Me-Trp-[Aib²]-Leu-NH₂ | Substitution of Leu with Aib | Induce helical turn | Increased conformational rigidity |

| Me-Trp-Leu-[β-Ala³]-Leu-NH₂ | Substitution of Leu with β-Alanine | Introduce backbone flexibility | Modified target selectivity |

Note: Data presented is illustrative and based on general principles of peptide chemistry, as specific experimental data for these exact analogs of this compound is not publicly available.

C-Terminal Amidation and its Influence on SAR

The C-terminal amide of this compound plays a critical role in its biological activity. C-terminal amidation is a common post-translational modification in naturally occurring peptides and is often essential for their function. From a chemical standpoint, the amide group neutralizes the negative charge of the C-terminal carboxylate, which can have several important consequences for the peptide's properties.

SAR studies on related peptide scaffolds have demonstrated that the presence of the C-terminal amide is often a key determinant of potency. For example, in a series of related bioactive peptides, the corresponding C-terminal acid analogs frequently exhibit significantly lower binding affinities and biological activities.

Cyclization and Backbone Modifications for Conformational Restriction

To overcome the inherent flexibility of linear peptides, which can lead to reduced receptor affinity and increased susceptibility to proteolysis, various strategies for conformational restriction have been applied to scaffolds similar to this compound. These strategies aim to pre-organize the peptide into its bioactive conformation.

The introduction of cysteine residues at appropriate positions within the peptide sequence allows for the formation of an intramolecular disulfide bond, creating a cyclic peptide. This cyclization dramatically reduces the conformational freedom of the peptide backbone, which can lead to a significant increase in receptor binding affinity by lowering the entropic cost of binding. The size and position of the cyclic ring are critical parameters that must be optimized to maintain the correct orientation of the pharmacophoric side chains.

Another approach to cyclization is the formation of a lactam bridge, or a cyclic amide, between the side chains of an acidic and a basic amino acid, such as aspartic acid and lysine (B10760008), respectively. This strategy also results in a conformationally constrained cyclic peptide with potentially improved biological properties.

Table 2: Comparison of Cyclization Strategies for Peptide Scaffolds

| Cyclization Strategy | Description | Advantages | Disadvantages |

| Disulfide Bond | Oxidation of two cysteine residues to form a cystine bridge. | Relatively straightforward synthesis; reversible under reducing conditions. | Susceptible to reduction in vivo. |

| Cyclic Amide (Lactam Bridge) | Amide bond formation between an acidic and a basic amino acid side chain. | Stable covalent bond; precise control over ring size. | Requires orthogonal protecting group strategy during synthesis. |

Note: This table provides a general comparison of common cyclization strategies in peptide chemistry.

The this compound sequence contains residues that are often found in β-sheet and β-turn structures. Stabilizing a β-hairpin conformation can be a powerful strategy to create a potent and selective ligand. A β-hairpin consists of two antiparallel β-strands connected by a short loop or turn. This structure can present a well-defined surface for interaction with a biological target.

Stabilization of a β-hairpin can be achieved through several methods. One common approach is the incorporation of a turn-inducing dipeptide sequence, such as D-Pro-Gly, into the loop region. Additionally, cross-strand interactions, such as disulfide bonds or lactam bridges between residues on the two β-strands, can effectively lock the peptide into a β-hairpin fold. A study on a β-hairpin mimetic containing a Phe-Trp-Leu motif, which is similar to the Trp-Leu-Leu sequence, demonstrated that such stabilized structures can lead to high-affinity binding to protein targets rochester.edu. The hydrophobic cluster formed by the stacking of the aromatic and aliphatic side chains is crucial for maintaining the folded structure and for target interaction rochester.edu.

Mechanisms of Biological Activity of Me Trp Leu Leu Nh2 Analogues

Receptor Binding and Activation Profiles

The interaction of peptide ligands with their target receptors involves specific binding events that can lead to receptor activation or inhibition, thereby modulating downstream signaling pathways. The precise sequence and modifications of a peptide significantly influence its affinity and efficacy at different receptor subtypes.

Interaction with G-Protein Coupled Receptors (GPCRs)

GPCRs constitute a large superfamily of transmembrane receptors that play critical roles in transducing extracellular signals into intracellular responses. Many peptide hormones and neurotransmitters exert their effects by binding to and activating specific GPCRs.

The Gastrin-Releasing Peptide Receptor (GRPR) is a GPCR that binds gastrin-releasing peptide (GRP) and bombesin (B8815690) (BBN) with high affinity. GRPR is overexpressed in various human cancers, making it a target for diagnostic imaging and therapy. aacrjournals.org Bombesin analogues, such as BBN7-14 and RM26, have been extensively studied for their interaction with GRPR. acs.org BBN7-14 (Gln–Trp–Ala–Val–Gly–His–Leu–Met–NH2) is a GRPR agonist, while RM26 (D-Phe–Gln–Trp–Ala–Val–Gly–His–Sta–Leu–NH2) acts as an antagonist. acs.org Studies have assessed the GRPR-binding affinities of these analogues, reporting half maximal inhibitory concentration (IC50) values. acs.org For instance, BBN7-14 showed an IC50 of 0.32 ± 0.10 nM, while RM26 had an IC50 of 0.41 ± 0.13 nM in competitive binding assays using 125I-[Tyr4]BBN. acs.org Modifications like alpha-methyl-L-tryptophan (α-Me-Trp) substitution have been explored in the design of GRPR-targeted ligands to enhance metabolic stability while aiming to maintain high affinity. researchgate.nettum.de However, direct research findings specifically detailing the binding affinity or activity of Me-Trp-Leu-Leu-NH2 at the GRPR are not available in the provided sources.

The KISS1 Receptor (KISS1R), also known as GPR54, is a GPCR crucial for regulating the hypothalamic-pituitary-gonadal axis. mdpi.com Kisspeptins, the endogenous ligands for KISS1R, are processed from a 138-amino-acid precursor into several bioactive peptides, including kisspeptin (B8261505) 10 (KP-10). mdpi.com All these endogenous peptides act as KISS1R agonists. mdpi.com Synthetic kisspeptin analogues have been developed to potentially expand the clinical utility of targeting the kisspeptin pathway. nih.gov Examples include nonapeptides like TAK-448 (MVT-602) and TAK-683, which are potent KISS1R agonists with improved stability compared to native kisspeptins. mdpi.comnih.govmedchemexpress.com TAK-683, a nonapeptide metastin analog, exhibits agonistic activities at human and rat KISS1R with EC50 values of 0.96 nM and 1.6 nM, respectively. medchemexpress.com TAK-448 has the sequence Ac-d-Tyr-Hydroxyproline-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2. mdpi.comnih.gov While these studies demonstrate the agonistic potential of certain peptide analogues at KISS1R, the provided information does not include research findings on the agonistic activity or binding of this compound at this receptor.

Formyl Peptide Receptors (FPRs) are a group of GPCRs primarily expressed by phagocytic leukocytes, playing important roles in host defense and inflammation. nih.govnih.gov These receptors recognize a diverse range of ligands, including N-formyl peptides derived from bacteria and mitochondria. nih.govnih.gov The N-formyl group is considered necessary for both ligand binding and biological activity of these chemotactic peptides, with specific amino acid side chains interacting with hydrophobic or hydrophilic areas of the receptor. nih.gov For instance, N-formyl-Met-Leu-Phe (fMLF) is a prototypic FPR1 agonist. aai.org Another potent peptide agonist for FPRs, particularly FPR2, is the hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm). nih.gov While tryptophan, leucine (B10760876), and methionine residues are recognized as important for FPR ligand interactions nih.gov, the specific compound this compound, which is N-methylated and lacks the N-terminal methionine characteristic of many FPR ligands, is not mentioned in the provided search results as a known ligand for this receptor family.

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is involved in the synthesis of neurosteroids. mdpi.comresearchgate.net TSPO is considered a promising target for neuropsychotropic drugs. researchgate.net Research has identified various ligands for TSPO, including both synthetic molecules and putative endogenous peptides. Studies have explored peptides containing Tryptophan and Leucine residues for their affinity to TSPO. For example, the tripeptide l-phenylalanyl-l-tryptophanyl-l-leucine amide (Phe-Trp-Leu-NH2) has been investigated as a putative endogenous ligand of TSPO. researchgate.netresearchgate.net This tripeptide demonstrated anxiolytic and antidepressant-like activity in mouse models. researchgate.netresearchgate.net Furthermore, N-acyl-tryptophanyl-containing dipeptides, such as N-phenylpropionyl-l-Trp-l-Leu–NH2 (GD-102), have been designed and synthesized as novel TSPO ligands. mdpi.comacadempharm.ru Molecular docking studies suggest that the tryptophan side group interacts with residues like Ala23, Leu49, Trp95, Leu114, Trp143, and Ala147 in the TSPO binding site. mdpi.com The side groups of both amino acid residues in such dipeptides are important for activity. academpharm.ru While this compound is a tripeptide with a C-terminal amide and contains Trp and Leu residues, direct binding data for this specific N-methylated compound at TSPO is not provided in the search results. However, the studies on Phe-Trp-Leu-NH2 and N-phenylpropionyl-l-Trp-l-Leu–NH2 suggest that peptides with Trp-Leu sequences and a C-terminal amide can interact with TSPO.

Here is a table summarizing some reported binding affinities for related TSPO ligands:

| Compound | Sequence | Receptor | Binding Affinity (Ki or IC50) | Reference |

| N-phenylpropionyl-l-Trp-l-Leu–NH2 (GD-102) | N-phenylpropionyl-Trp-Leu–NH2 | TSPO | Not specified as Ki/IC50, but discussed as a ligand with anxiolytic activity at 0.01 mg/kg. academpharm.ru | mdpi.comacadempharm.ru |

| Phe-Trp-Leu-NH2 | Phe-Trp-Leu-NH2 | TSPO | Not specified as Ki/IC50, but demonstrated activity at 10 mg/kg. researchgate.net | researchgate.netresearchgate.net |

The Neurokinin-1 (NK-1) receptor, also known as tachykinin receptor 1, is a GPCR that mediates the actions of tachykinins, particularly Substance P (SP). nih.govnih.gov SP (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) is the most widespread agonistic peptide ligand of NK-1R. nih.gov SP binds to the extracellular ends of the transmembrane helices and extracellular loops of the receptor. nih.gov The interaction of SP with NK-1R leads to internalization of the receptor-ligand complex. nih.govnih.gov While the C-terminus of tachykinins shares a conserved sequence (Phe-X-Gly-Leu-Met-NH2) nih.govneuromics.comgenscript.com, and Leu and Met residues are present in this conserved region, the sequence this compound does not match the known sequences of tachykinins or their reported analogues that bind to the NK-1 receptor. nih.govnih.gov Therefore, direct evidence for the binding of this compound to the NK-1 receptor is not available in the provided sources.

Enzymatic Interactions and Modulations

Peptides in biological systems are subject to degradation by various proteases and peptidases, which can significantly impact their bioavailability and duration of action. Understanding the enzymatic interactions of a peptide is crucial for predicting its in vivo stability.

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, playing a role in blood pressure regulation by converting angiotensin I to angiotensin II and inactivating bradykinin. [Search 1, Result 5, 23]. Peptides derived from various protein sources have been identified as ACE inhibitors. [Search 1, Results 5, 18, 23, 27; Search 2, Results 12, 13, 17, 24, 25]. Certain amino acid residues, particularly at the C-terminus and the presence of hydrophobic amino acids like Tryptophan and Leucine, can contribute to the ACE inhibitory activity of peptides. [Search 1, Results 5, 18, 27; Search 2, Result 13].

Studies have identified peptides containing Trp and Leu residues that exhibit ACE inhibitory activity. For example, dipeptides like Ile-Trp and Leu-Trp have shown inhibition against ACE. [Search 2, Result 13]. Additionally, the hydrolysis of a gastrin analogue containing a Trp-Leu sequence by ACE has been reported. [Search 2, Result 10]. While the amino acid composition of this compound includes residues known to be relevant for ACE interactions, direct experimental evidence demonstrating that this compound inhibits ACE or is a substrate for ACE was not found in the provided search results. Research in this area focuses on identifying and characterizing novel ACE inhibitory peptides from various natural sources and through synthesis. [Search 1, Results 5, 18, 27; Search 2, Results 12, 17, 24, 25].

Neutral Endopeptidase (NEP), also known as neprilysin, is a membrane-bound metallopeptidase that cleaves a variety of peptide substrates, typically at the N-terminal side of hydrophobic amino acid residues. [Search 1, Results 6, 20, 29, 32; Search 2, Results 5, 8, 9]. Tryptophan and Leucine are examples of hydrophobic residues at which NEP can cleave. [Search 1, Results 6, 20, 29, 32; Search 2, Results 5, 8, 9]. The susceptibility of peptide therapeutics to NEP degradation is a significant factor influencing their in vivo half-life.

Modifications to peptide sequences, such as N-methylation or the incorporation of unnatural amino acids, can be employed to increase resistance to enzymatic degradation. Studies on GRPR-targeted ligands have shown that substituting L-Trp with α-methyl-L-tryptophan (α-Me-L-Trp) can lead to enhanced metabolic stability, including increased resistance to peptidases like NEP. [Search 2, Results 5, 8, 9]. Given that this compound contains an N-methylated Tryptophan and two Leucine residues, it is plausible that its susceptibility to NEP and other peptidases is influenced by these features. The methylation of the Tryptophan residue might confer some degree of resistance to cleavage compared to a non-methylated analogue at that site. However, specific experimental data quantifying the susceptibility or resistance of this compound to degradation by NEP was not found in the provided search results. Research on other peptides containing Me-Trp highlights the potential for this modification to improve metabolic stability. [Search 2, Results 5, 8, 9].

Protease specificity profiling aims to identify the preferred cleavage sites of a protease within a peptide or protein substrate. This information is crucial for understanding protein processing, peptide metabolism, and for designing protease-resistant peptide analogues or targeted inhibitors. Various methods, including the use of peptide libraries and mass spectrometry-based techniques, are employed for protease specificity profiling. [Search 1, Results 13, 16, 19, 24, 26; Search 2, Results 7, 16, 21, 23, 27].

Membrane Interaction and Disruptive Mechanisms

Peptide interactions with cell membranes are often the initial step in their biological activity, particularly for those with antimicrobial or cell-penetrating properties. These interactions can lead to membrane permeabilization or disruption.

Role of Tryptophan in Membrane Activity of Antimicrobial Peptides

Tryptophan (Trp) residues play a crucial role in the membrane activity of many antimicrobial peptides (AMPs). Due to its unique indole (B1671886) ring, tryptophan exhibits a distinct amphipathic character, allowing it to partition favorably at the membrane-water interface. citeab.comciteab.comnih.govnih.gov This interfacial localization is critical for anchoring the peptide to the membrane surface and facilitating subsequent interactions. ontosight.ainih.gov The aromatic side chain of tryptophan can form hydrogen bonds with membrane bilayer components and participate in cation-π interactions, particularly with positively charged residues like lysine (B10760008) or arginine, further stabilizing the peptide-membrane association. nih.gov The position of tryptophan residues within the peptide sequence, rather than just their number, can significantly influence the peptide's antimicrobial activity and its ability to insert into membranes. citeab.comnih.govnih.gov Studies have shown that tryptophan residues tend to position themselves near the lipid-carbonyl region within the membrane interface. citeab.comnih.gov

Hydrophobic and Electrostatic Interactions with Lipid Bilayers

The interaction of peptides with lipid bilayers is driven by a combination of hydrophobic and electrostatic forces. Electrostatic interactions typically initiate the process, particularly for cationic peptides that are attracted to the negatively charged components on the surface of cell membranes, such as phospholipids (B1166683) and glycosaminoglycans (GAGs). These initial attractions can lead to the accumulation of peptides at the bilayer surface. Following the initial electrostatic engagement, hydrophobic interactions become significant, driving the insertion of hydrophobic residues into the non-polar core of the lipid bilayer. The balance between these electrostatic and hydrophobic forces dictates the peptide's affinity for the membrane and its ability to penetrate or disrupt the bilayer structure. The depth of insertion of hydrophobic residues, such as tryptophan, into the membrane interior is influenced by these interactions. Membrane perturbation or disruption can occur through various mechanisms, including pore formation, which can be influenced by the peptide's concentration and its structural adaptations upon membrane binding.

Modulation of Cellular Processes (excluding clinical outcomes)

Beyond direct membrane interactions, peptides and their analogues can modulate a variety of intracellular processes, influencing cellular function at a fundamental level.

Epigenetic Regulation of Gene Expression (e.g., DNA-binding proteins)

Short peptides have demonstrated the capacity to enter the nucleus and interact with key components of the epigenetic machinery, including DNA and histone proteins. These interactions can influence epigenetic modifications such as DNA methylation and histone acetylation, thereby regulating gene expression. Peptides can potentially affect the binding of DNA-binding proteins, including transcription factors and enzymes involved in DNA modification and repair, although the precise mechanisms can vary depending on the peptide sequence and target. Research suggests that short peptides might have been among the earliest signaling molecules regulating template-directed syntheses, highlighting their potential in modulating gene activity.

Cellular Uptake and Penetration Mechanisms (e.g., cell-penetrating peptides)

Cellular uptake of peptides, particularly for those designed to act on intracellular targets, can occur through various mechanisms. Cell-penetrating peptides (CPPs) are a class of peptides known for their ability to traverse cell membranes, often carrying cargo molecules into the cell interior. The primary mechanisms proposed for CPP internalization include direct translocation across the membrane and various forms of endocytosis, such as macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. The specific uptake pathway can be influenced by factors such as the peptide's concentration, its physicochemical properties (e.g., charge and hydrophobicity), the nature of any attached cargo, and the cell type. Electrostatic interactions with negatively charged cell surface components, like heparan sulfate (B86663) proteoglycans, are often an initial step in the cellular uptake of cationic CPPs.

Protein-Protein Interaction Inhibition (e.g., p53-HDM2)

Peptides are increasingly recognized as valuable tools and potential therapeutic agents for modulating protein-protein interactions (PPIs). They can be designed to mimic specific regions of one protein involved in an interaction, thereby acting as competitive inhibitors that disrupt the binding of its natural partner. The p53-HDM2 interaction is a well-studied example where peptide-based inhibitors have been developed. HDM2 is a negative regulator of the tumor suppressor protein p53, and inhibiting their interaction can restore p53 function in cancer cells. Peptides can be designed to bind to the p53-binding pocket on HDM2, preventing p53 from interacting and undergoing degradation. Modifications such as stapling or cyclization can be employed to enhance the stability, affinity, and cell permeability of peptide inhibitors targeting PPIs.

Enzymatic Stability and Biopharmaceutical Considerations in Vitro Focus

In Vitro Metabolic Stability Assays in Biological Media (e.g., human plasma, serum)

The in vitro metabolic stability of peptides like Me-Trp-Leu-Leu-NH2 is a crucial parameter assessed early in drug discovery to predict their in vivo half-life. These assays typically involve incubating the peptide with biological fluids such as human plasma or serum, which contain a variety of proteolytic enzymes. The degradation of the peptide over time is monitored, often by techniques like liquid chromatography-mass spectrometry (LC-MS), to determine its half-life (t½).

Table 1: Representative In Vitro Stability of Modified Peptides in Human Plasma

| Peptide/Modification | Half-life (t½) in Human Plasma | Reference Compound | Reference Half-life |

| N-acetylated calcitermin (B1577619) | > 2 hours | Unmodified calcitermin | 18 ± 3 min |

| C-amidated calcitermin | ~ 20 min | Unmodified calcitermin | 18 ± 3 min |

| N-acetylated & C-amidated calcitermin | ~ 68 min | Unmodified calcitermin | 18 ± 3 min |

This table presents data for the peptide calcitermin to illustrate the impact of terminal modifications on plasma stability, as specific data for this compound is not available. Data sourced from snmjournals.org.

Identification of Cleavage Sites and Proposed Degradation Pathways

The degradation of peptides in biological media is primarily due to the action of peptidases, which cleave the peptide bonds between amino acid residues. The specific cleavage sites are determined by the amino acid sequence and the substrate specificity of the enzymes present. For this compound, the peptide bonds susceptible to cleavage by endopeptidases (enzymes that cleave within the peptide chain) are between Trp-Leu and Leu-Leu.

Enzymes such as chymotrypsin, which is present in plasma, are known to cleave at the C-terminal side of aromatic amino acids like tryptophan nih.gov. Therefore, a likely primary cleavage site for this compound would be the peptide bond between Trp and the first Leu residue. Additionally, leucine (B10760876) aminopeptidases could potentially cleave at the Leu-Leu bond. The presence of two consecutive leucine residues might also create a recognition site for certain peptidases.

The proposed degradation pathway would likely initiate with the endopeptidolytic cleavage of the Trp-Leu bond, resulting in the formation of Me-Trp and the dipeptide Leu-Leu-NH2. Subsequently, the Leu-Leu-NH2 fragment would be further degraded by peptidases into individual leucine amino acids. The N-terminal methylation and C-terminal amidation protect the peptide from exopeptidases, making endopeptidolytic cleavage the more probable primary degradation route.

Chemical Strategies for Enhancing In Vitro Stability

Several chemical strategies can be employed to further enhance the in vitro stability of this compound by making it less susceptible to enzymatic degradation.

Alpha-Methylation of Amino Acid Residues (e.g., α-Me-Trp, Cα-Me-Leu)

The substitution of the α-hydrogen of an amino acid with a methyl group, known as alpha-methylation, can significantly increase a peptide's resistance to proteolytic degradation. This modification introduces steric hindrance that prevents the peptide from fitting into the active site of peptidases. A study on a gastrin-releasing peptide receptor ligand showed that replacing L-Tryptophan with α-Methyl-L-Tryptophan resulted in considerably improved in vitro stability in human plasma snmjournals.org. Applying this strategy to this compound by replacing Trp with α-Me-Trp or one or both Leu residues with Cα-Me-Leu would be expected to further enhance its metabolic stability.

D-Amino Acid Incorporations

Proteases are stereospecific and primarily recognize L-amino acids. The incorporation of D-amino acids, which are the enantiomers of the naturally occurring L-amino acids, can therefore render peptide bonds resistant to cleavage. Replacing one or more of the L-amino acids in the this compound sequence with their D-counterparts (e.g., D-Trp or D-Leu) would likely increase its stability in plasma and serum mdpi.comresearchgate.net. Studies have shown that D-amino acid substitution can greatly improve the serum stability of peptides mdpi.com. However, it is important to note that such substitutions can also affect the peptide's biological activity and conformation.

N-Terminal and C-Terminal Modifications (e.g., amidation, acylation, methylation)

The subject compound, this compound, already incorporates N-terminal methylation and C-terminal amidation. These modifications are a primary strategy for enhancing peptide stability. N-terminal modifications like methylation or acetylation block the action of aminopeptidases, which require a free N-terminal amine for recognition nih.govnih.gov. Similarly, C-terminal amidation protects the peptide from degradation by carboxypeptidases ucl.ac.uknih.gov. These modifications effectively "cap" the peptide, preventing its degradation from the ends.

Cyclization and Conformational Constraints

Cyclization, the process of forming a cyclic peptide from a linear one, is a powerful strategy for improving metabolic stability. By eliminating the N- and C-termini, cyclization makes peptides resistant to exopeptidases. Furthermore, the resulting conformational rigidity can prevent the peptide from adopting the necessary conformation to bind to the active site of endopeptidases nih.govresearchgate.net. Cyclization of a peptide containing tryptophan can be achieved through various chemical methods, leading to a more stable structure nih.govnih.gov. Applying a cyclization strategy to the Trp-Leu-Leu sequence could significantly enhance the stability of the resulting molecule.

Table 2: Overview of Chemical Strategies to Enhance Peptide Stability

| Modification Strategy | Mechanism of Stability Enhancement | Potential Impact on this compound |

| Alpha-Methylation | Introduces steric hindrance at the peptide backbone, preventing peptidase binding. | Increased resistance to endopeptidolytic cleavage at the modified residue. |

| D-Amino Acid Incorporation | Proteases are stereospecific for L-amino acids; D-amino acids are not recognized. | Enhanced resistance to cleavage at and near the site of substitution. |

| N- and C-Terminal Modifications | Blocks the action of exopeptidases (aminopeptidases and carboxypeptidases). | Already implemented in this compound, contributing to its stability. |

| Cyclization | Eliminates termini, preventing exopeptidase action, and introduces conformational rigidity. | Would significantly increase resistance to both exo- and endopeptidases. |

Correlation Between Conformational Stability and Enzymatic Resistance

The enzymatic stability of a peptide is intrinsically linked to its three-dimensional structure. For the tetrapeptide this compound, its resistance to proteolytic degradation is significantly influenced by its conformational preferences. Proteolytic enzymes typically recognize and bind to peptides that can adopt an extended conformation within the enzyme's active site. nih.gov Consequently, peptides that favor a more rigid and compact structure are generally less susceptible to enzymatic cleavage.

The N-terminal methylation of the tryptophan residue in this compound plays a crucial role in conferring enzymatic stability. This modification introduces a steric barrier that can hinder the approach of proteases. researchgate.netnih.gov Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, which can favor the adoption of specific secondary structures, such as β-turns. researchgate.net

The metabolism of similar, more complex peptides has been observed to occur primarily at the C-terminus, suggesting that the core structure, potentially stabilized by a specific conformation, is more resistant to cleavage. nih.gov This further supports the idea that the conformational rigidity of this compound would be a key determinant of its enzymatic stability.

The following interactive table illustrates the hypothetical enzymatic stability of this compound in comparison to its non-methylated counterpart, based on the general principles of increased stability conferred by N-methylation and conformational rigidity.

| Compound | Modification | Predominant Conformation | Hypothetical Half-life in Human Plasma (min) |

| Trp-Leu-Leu-NH2 | None | Flexible/Random Coil | 15 |

| This compound | N-terminal Methylation | Rigid/β-turn | > 360 |

Note: The data in this table is illustrative and based on general findings for N-methylated peptides. Specific experimental values for this compound were not available in the cited sources.

Applications of Me Trp Leu Leu Nh2 and Its Analogues in Research

Development of Molecular Probes for Biological Systems

Peptide-based molecular probes are valuable tools for visualizing and studying biological processes, including receptor distribution, enzyme activity, and cellular uptake. The ability to synthesize peptides with specific sequences and incorporate labels allows for targeted delivery and detection within biological systems.

Radiolabeled Peptide Analogues for Imaging Research (e.g., SPECT, PET probes)

Radiolabeled peptides are widely investigated for their potential as imaging agents in nuclear medicine, particularly for techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These probes often target receptors that are overexpressed in specific disease states, such as various cancers. Peptides containing tryptophan and leucine (B10760876) residues are found in the sequences of several receptor-targeting radiopharmaceuticals and their analogues.

For instance, bombesin (B8815690) (BBN) and gastrin-releasing peptide (GRP) analogues, which often contain the sequence Trp-Ala-Val-Gly-His-Leu-Met-NH2 or related motifs, have been extensively studied as radiotracers for imaging gastrin-releasing peptide receptors (GRPR), which are overexpressed in various cancers including prostate cancer acs.orgnih.govaacrjournals.orgnih.govresearchgate.netmdpi.comsnmjournals.orgresearchgate.net. Modifications to these peptide sequences, such as the incorporation of D-amino acids or N-methylated residues like alpha-methyl-L-tryptophan (α-Me-Trp) or NMeGly, can be introduced to enhance metabolic stability and improve pharmacokinetic properties, which are crucial for effective in vivo imaging snmjournals.orgresearchgate.net. Radiolabeling is typically achieved by conjugating a chelator, such as DOTA, NOTA, or NODAGA, to the peptide, allowing for complexation with radioisotopes like ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, or ⁹⁹mTc nih.govresearchgate.netmdpi.comsnmjournals.org. Preclinical studies using radiolabeled GRPR antagonists, including analogues containing Leu-NH2, have demonstrated high uptake in tumor tissue with low background radiation in surrounding normal tissues, highlighting their potential for cancer imaging mdpi.com.

Data on the binding affinity of some related radiolabeled peptide analogues to GRPR:

| Peptide Analogue | Chelator | Radioisotope | Target Receptor | IC₅₀ / Kᵢ Value | Citation |

| [⁶⁴Cu]Cu-NOTA/NODAGA construct linked via 6-aminohexanoic acid to GRPR-targeting motif | NOTA/NODAGA | ⁶⁴Cu | GRPR | < 3 nM | mdpi.com |

| NOTA or NODAGA derivatives of RM26 (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂) | NOTA/NODAGA | Not specified | GRPR | 2–3 nM | mdpi.com |

| 2-(4-(di-tert-butylfluorosilyl)phenyl)acetyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH₂ (4b) | Silicon-based | ¹⁸F | GRPR | 22.9 nM | researchgate.net |

Fluorescently Labeled Probes for Binding and Cellular Studies

Fluorescently labeled peptides and amino acid analogues are employed as probes to study peptide binding to receptors, investigate cellular uptake mechanisms, and visualize the localization of peptides within cells. The intrinsic fluorescence of tryptophan can be utilized, or external fluorophores can be conjugated to the peptide sequence.

Environment-sensitive fluorescent amino acid analogues have been developed and incorporated into peptides to study their binding to proteins like class II MHC proteins in living cells nih.gov. These probes exhibit changes in their fluorescence properties upon binding, allowing for the visualization of peptide-protein interactions and cellular processes nih.gov. Similarly, fluorescent probes based on small molecules or peptides are used for detecting and imaging various biological targets, including receptors and ion channels, in vitro and in cellular contexts frontiersin.orgacs.org. For example, a fluorescent bombesin[7–14]NH2 peptide conjugate, labeled with Alexa Fluor 680, has been synthesized and shown to have high affinity and selectivity for the GRP receptor, serving as a probe for this receptor acs.org. The design of such probes often involves conjugating a fluorophore to the peptide while ensuring that the labeling does not interfere significantly with the peptide's binding affinity or biological activity acs.orgresearchgate.net. Research has shown that the position and nature of the fluorophore attachment are critical for retaining the desired probe characteristics researchgate.net.

Use as Lead Compounds for Peptide Scaffold Design in Medicinal Chemistry Research

Peptides and peptidomimetics are increasingly recognized as promising starting points or "lead compounds" in the drug discovery process. Their inherent specificity and ability to interact with complex biological targets, such as protein-protein interaction interfaces, make them attractive candidates for therapeutic development nih.govfrontiersin.orgnih.gov.

Peptide scaffolds can be designed or modified to enhance properties like stability, potency, and selectivity. Chemical modifications, including N-methylation, incorporation of non-natural amino acids, cyclization, and conjugation to other molecules, are strategies used to improve the pharmacological profile of peptide lead compounds nih.govresearchgate.netacs.org. The structure of Me-Trp-Leu-Leu-NH2, with its N-methylated tryptophan and C-terminal amide, represents a type of modification that can influence peptide conformation and stability. Analogues of natural peptides, such as those derived from substance P or bombesin, have been designed and synthesized as antagonists or agonists targeting specific receptors acs.orgsnmjournals.orgbham.ac.uk. These modified peptides serve as lead compounds for further optimization in medicinal chemistry research, aiming to develop molecules with improved drug-like properties nih.gov. The design process often involves understanding the key residues and structural motifs responsible for binding to the target and then incorporating modifications to enhance desired characteristics while maintaining or improving activity frontiersin.org.

Investigating Peptide-Protein Interactions and Signal Transduction Pathways in Research Models

Peptide-protein interactions (PPIs) are fundamental to a vast array of cellular processes, including signal transduction pathways, immune responses, and cellular organization nih.govfrontiersin.orgabcam.com. Peptides, including synthetic analogues, are valuable tools for studying these interactions and elucidating the mechanisms of signal transduction in various research models.

Peptides can act as ligands that bind to specific protein receptors, initiating downstream signaling cascades. The interaction between peptide hormones and their receptors, particularly G protein-coupled receptors (GPCRs), is a well-studied area where peptides are used to probe binding sites and understand the conformational changes that lead to receptor activation and signal transduction acs.orgfrontiersin.org. Research utilizes peptides to investigate the specificity and affinity of these interactions, often employing techniques like binding assays and functional studies in cell-based models mdpi.comnih.govfrontiersin.org.

Furthermore, peptides can be designed to modulate PPIs, either by disrupting aberrant interactions or by stabilizing beneficial ones nih.govfrontiersin.org. Peptides derived from the interaction interfaces of proteins can serve as inhibitors of PPIs, offering a strategy to target pathways implicated in diseases like cancer frontiersin.org. The study of how peptide sequence, structure, and modifications influence binding to target proteins and subsequent cellular responses is crucial for understanding biological pathways and for the rational design of peptide-based research tools and potential therapeutics researchgate.netabcam.comacs.org.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Complex Peptide Analogues and Peptidomimetics

The synthesis of peptides, especially those containing modified amino acids like N-methylated residues as in Me-Trp-Leu-Leu-NH2, or complex structures, requires sophisticated synthetic strategies. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing complex peptide analogues and peptidomimetics. This includes advancements in solid-phase peptide synthesis (SPPS), liquid-phase synthesis, enzymatic synthesis, and ligation techniques. The incorporation of non-natural amino acids or modifications like C-terminal amidation (as in -NH2) presents specific synthetic challenges that novel strategies aim to overcome. While specific novel synthetic routes for this compound were not found in the provided information, research in this area would focus on optimizing yields, purity, and scalability for such modified peptides.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.